An In-depth Technical Guide to 2-Chloroethyl Heptanoate: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloroethyl Heptanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-chloroethyl heptanoate. Due to the limited availability of experimental data for this specific compound, information from homologous compounds and established chemical principles is included to provide a thorough understanding.
Chemical Structure and Identification
2-Chloroethyl heptanoate is the ester formed from heptanoic acid and 2-chloroethanol. Its chemical structure consists of a heptanoyl group attached to a 2-chloroethyl group through an ester linkage.
| Identifier | Value |
| IUPAC Name | 2-chloroethyl heptanoate.[1] |
| Molecular Formula | C₉H₁₇ClO₂.[1] |
| SMILES | CCCCCCC(=O)OCCCl |
| InChI | InChI=1S/C9H17ClO2/c1-2-3-4-5-6-9(11)12-8-7-10/h2-8H2,1H3.[1] |
Physicochemical Properties
| Property | 2-Chloroethyl Heptanoate (Predicted/Estimated) | 2-Chloroethyl Hexanoate (Reference) | 2-Chloroethyl Pentanoate (Reference) |
| Molecular Weight ( g/mol ) | 192.68 | 178.65 | 164.63 |
| Boiling Point (°C) | Estimated to be higher than 2-chloroethyl hexanoate | No data available | No data available |
| Melting Point (°C) | No data available | No data available | No data available |
| Density (g/cm³) | Estimated to be around 1.0 | No data available | No data available |
| Solubility | Predicted to be soluble in organic solvents, sparingly soluble in water | No data available | No data available |
Synthesis of 2-Chloroethyl Heptanoate
A standard and efficient method for the synthesis of 2-chloroethyl heptanoate is the Fischer esterification of heptanoic acid with 2-chloroethanol, using a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol outlines the general procedure for the synthesis of 2-chloroethyl heptanoate.
Materials:
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Heptanoic acid
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2-Chloroethanol (in excess)
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Concentrated sulfuric acid (catalyst)
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Anhydrous sodium sulfate (drying agent)
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Diethyl ether (or other suitable extraction solvent)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid and an excess of 2-chloroethanol (typically 2-3 equivalents).
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Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) to the mixture while stirring.
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Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and dilute with diethyl ether.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), and finally with brine.
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Drying and Concentration:
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent.
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Remove the solvent using a rotary evaporator to yield the crude 2-chloroethyl heptanoate.
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Purification: The crude product can be purified by vacuum distillation to obtain the final, pure product.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of 2-chloroethyl heptanoate.
Analytical Methods
The characterization and purity assessment of 2-chloroethyl heptanoate can be performed using standard analytical techniques.
| Analytical Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity and confirm the molecular weight of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, particularly the ester carbonyl group (C=O stretch) and the C-Cl bond. |
Logical Relationship of Synthesis and Analysis
The synthesis and analysis of 2-chloroethyl heptanoate are interconnected processes essential for obtaining and verifying the pure compound.
Caption: Interrelationship between the synthesis and analytical confirmation of 2-chloroethyl heptanoate.
